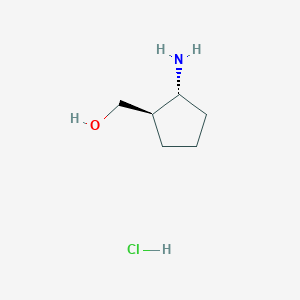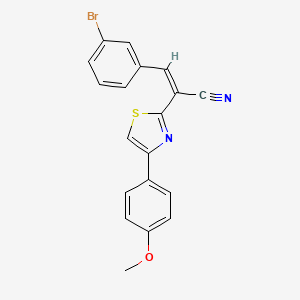
(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, studies have suggested that this compound may inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. Additionally, (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile may inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has shown some biochemical and physiological effects in various studies. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. Additionally, (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has shown antibacterial activity against various bacterial strains. However, further studies are needed to determine the full extent of the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is its potential applications in various scientific research fields, including medicinal chemistry and material science. Additionally, this compound is relatively easy to synthesize and can be obtained in good yield and purity. However, one limitation of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. One direction is to further investigate its potential applications in medicinal chemistry, including its anticancer and antimicrobial activity. Additionally, further studies are needed to determine the full extent of the biochemical and physiological effects of this compound. Another direction is to explore its potential applications in material science, including its use as a building block for the synthesis of functional materials. Overall, (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has shown significant potential in various scientific research fields, and further studies are needed to fully understand its properties and applications.
Conclusion:
In conclusion, (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has shown significant potential in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. This compound can be synthesized in good yield and purity, and has shown promising anticancer and antimicrobial activity. However, further studies are needed to determine the full extent of its properties and applications. Overall, (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound that holds great promise for future scientific research.
Métodos De Síntesis
The synthesis method of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the reaction of 3-bromoaniline and 4-methoxyphenacyl bromide in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with thioamide to form the final product. This synthesis method yields (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile in good yield and purity.
Aplicaciones Científicas De Investigación
(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown potential as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In material science, (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has shown potential as a building block for the synthesis of functional materials, including luminescent materials and liquid crystals.
Propiedades
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-17-7-5-14(6-8-17)18-12-24-19(22-18)15(11-21)9-13-3-2-4-16(20)10-13/h2-10,12H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWUWRRBOYLA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)
![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)
![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2422785.png)

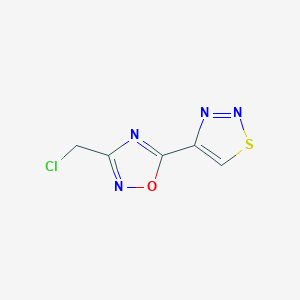
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)
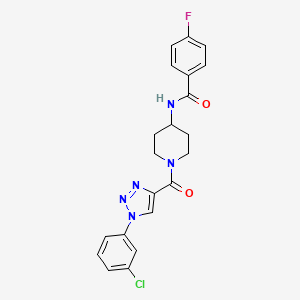
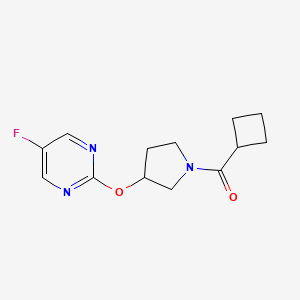
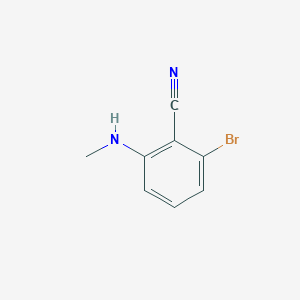
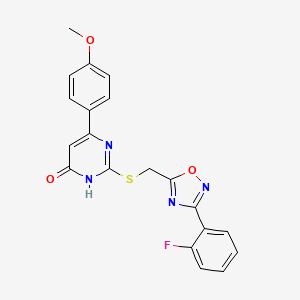

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea](/img/structure/B2422800.png)
